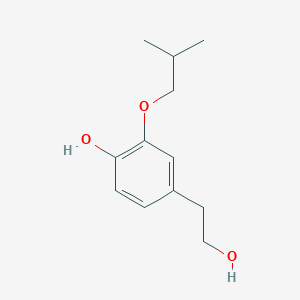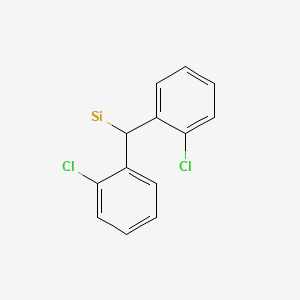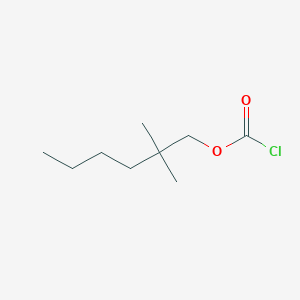
Benzyl(2,4,6-tri-tert-butylphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a benzyl group attached to a phosphorus atom, which is further bonded to a 2,4,6-tri-tert-butylphenyl group. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphine with benzyl halides under controlled conditions. One common method includes the use of lithium trimethylsilylphosphide bearing the 2,4,6-tri-tert-butylphenyl group, which is then reacted with benzyl chloride in the presence of a base such as butyllithium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(2,4,6-tri-tert-butylphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The benzyl group can be substituted by other nucleophiles under appropriate conditions.
Coordination: The compound can act as a ligand, coordinating to transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Coordination: Transition metals like palladium, platinum, and nickel are often used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted benzyl derivatives.
Coordination: Metal-phosphane complexes.
Applications De Recherche Scientifique
Benzyl(2,4,6-tri-tert-butylphenyl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry to stabilize metal complexes and catalyze reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl(2,4,6-tri-tert-butylphenyl)phosphane involves its ability to donate electrons through the phosphorus atom, making it a strong nucleophile and ligand. The bulky tert-butyl groups provide steric protection, influencing the compound’s reactivity and stability. In coordination chemistry, it can form stable complexes with transition metals, facilitating various catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenylphosphine: Similar in structure but lacks the benzyl group.
2,4-Di-tert-butyl-6-methylphenylphosphine: Similar steric properties but different substitution pattern on the phenyl ring.
Uniqueness
Benzyl(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the combination of the benzyl group and the highly sterically hindered 2,4,6-tri-tert-butylphenyl group. This combination imparts distinct reactivity and stability characteristics, making it valuable in specific applications where steric hindrance and strong nucleophilicity are desired.
Propriétés
Numéro CAS |
89566-76-7 |
|---|---|
Formule moléculaire |
C25H37P |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
benzyl-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C25H37P/c1-23(2,3)19-15-20(24(4,5)6)22(21(16-19)25(7,8)9)26-17-18-13-11-10-12-14-18/h10-16,26H,17H2,1-9H3 |
Clé InChI |
UFYDEBLFQFNQCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)PCC2=CC=CC=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14403363.png)

![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)

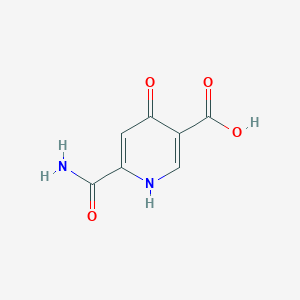
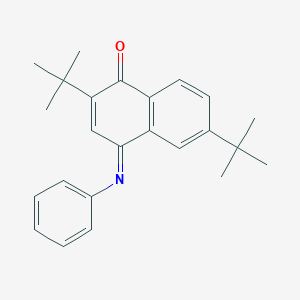
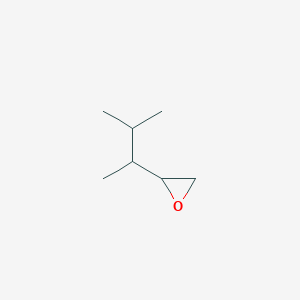

![3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14403403.png)
![{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid](/img/structure/B14403406.png)
